Secobarbital, (1-methyl-d3)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Secobarbital is synthesized through a series of chemical reactions involving the condensation of urea with malonic acid derivatives, followed by alkylation and cyclization . The key steps include:
Condensation: Urea reacts with diethyl malonate in the presence of sodium ethoxide to form barbituric acid.
Alkylation: Barbituric acid is then alkylated with 1-methylbutyl bromide and allyl bromide to introduce the desired substituents.
Cyclization: The alkylated product undergoes cyclization to form secobarbital.
Industrial Production Methods
Industrial production of secobarbital involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Use of automated reactors for precise control of temperature and reaction time.
- Purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Secobarbital undergoes various chemical reactions, including:
Oxidation: Secobarbital can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of secobarbital can lead to the formation of alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at the allyl and methylbutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Secobarbital, (1-methyl-d3)-, has a wide range of scientific research applications:
Mechanism of Action
Secobarbital exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor . This binding increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal activity . The prolonged inhibitory effect of GABA in the thalamus results in sedation, hypnosis, and anticonvulsant effects .
Comparison with Similar Compounds
Secobarbital is compared with other barbiturates such as phenobarbital, pentobarbital, and amobarbital . While all these compounds share similar sedative and hypnotic properties, secobarbital is unique due to its shorter duration of action and higher potency . This makes it particularly useful for short-term treatments and preoperative sedation .
List of Similar Compounds
- Phenobarbital
- Pentobarbital
- Amobarbital
- Butalbital
Properties
CAS No. |
1246818-38-1 |
---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
241.30 g/mol |
IUPAC Name |
5-prop-2-enyl-5-(1,1,1-trideuteriopentan-2-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i3D3 |
InChI Key |
KQPKPCNLIDLUMF-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)C1(C(=O)NC(=O)NC1=O)CC=C |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C |
Origin of Product |
United States |
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